Barium trifluoromethanesulfonate

Descripción general

Descripción

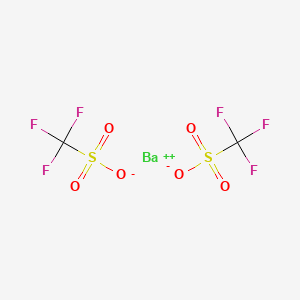

Barium trifluoromethanesulfonate, also known as Barium triflate, is an inorganic compound with the formula (CF3SO3)2Ba . It has a molecular weight of 435.47 .

Synthesis Analysis

Barium trifluoromethanesulfonate can be utilized as a precursor to synthesize alkali metal and silver trifluoromethanesulfonates . For instance, Sodium trifluoromethanesulfonate (sodium triflate) can be synthesized by reacting Barium trifluoromethanesulfonate with sodium sulfate .Molecular Structure Analysis

The molecular structure of Barium trifluoromethanesulfonate is represented by the linear formula (CF3SO3)2Ba . The triflate group in the compound has the formula R−OSO2CF3 and structure R−O−S(=O)2−CF3 .Chemical Reactions Analysis

Barium trifluoromethanesulfonate can be used to synthesize Sodium trifluoromethanesulfonate (sodium triflate) by reacting with sodium sulfate . Sodium triflate finds application in organic synthesis as an efficient catalyst as well as a reactant in catalytic asymmetric Mannich-type reactions, and Diels-Alder reactions .Physical And Chemical Properties Analysis

Barium trifluoromethanesulfonate is a solid substance . It has a molecular weight of 435.47 .Aplicaciones Científicas De Investigación

Preparation and Use in Organic Synthesis

Barium trifluoromethanesulfonate is instrumental in preparing alkali metal and silver trifluoromethanesulfonates. It can be easily prepared from aqueous trifluoromethanesulfonic acid and barium carbonate. This process is valuable for various organic syntheses, particularly in preparing sodium trifluoromethanesulfonate, a compound used in multiple chemical reactions due to its solubility in highly polar organic solvents (Prakash & Mathew, 2010).

Catalysis

Barium trifluoromethanesulfonate finds application as a catalyst in various chemical reactions. For instance, scandium trifluoromethanesulfonate, a derivative, acts as a highly effective Lewis acid catalyst in acylating alcohols with acid anhydrides and esterifying alcohols by carboxylic acids. This catalyst is especially effective for macrolactonization of omega-hydroxy carboxylic acids (Ishihara et al., 1996).

Solvation and Ion Association Studies

In physical chemistry, barium trifluoromethanesulfonate is used to study ion solvation and association. For example, its behavior in N,N-dimethylformamide (DMF) helps understand ion pairs and effective solvation numbers, contributing to the understanding of solvent-shared ion pairs (SIPs) and double solvent-separated ion pairs in such solutions (Placzek et al., 2011).

Spectroscopy

The compound also plays a role in spectroscopy. For instance, the Raman and infrared spectra of barium trifluoromethanesulfonate solutions provide insights into the vibrational assignments and normal coordinate calculations for this and related ions. This information is crucial for understanding mechanical coupling and electronic effects in these compounds (Miles et al., 1969).

Enantiomeric Separations

Barium-doped cyclofructan selectors show enantioselectivity towards chiral phosphoric and sulfonic acids, governed by ionic interaction with the complexed barium cation. This application is significant in analytical chemistry for chiral separations (Smuts et al., 2014).

Mecanismo De Acción

Target of Action

Barium trifluoromethanesulfonate, also known as Barium triflate, is primarily used as a precursor in the synthesis of alkali metal and silver trifluoromethanesulfonates . Its primary targets are therefore the reactants in these synthesis reactions.

Mode of Action

Barium trifluoromethanesulfonate interacts with its targets (such as sodium sulfate) through a chemical reaction to produce other compounds. For example, it can react with sodium sulfate to produce sodium trifluoromethanesulfonate .

Biochemical Pathways

It is known to be used in organic synthesis as an efficient catalyst as well as a reactant in catalytic asymmetric mannich-type reactions, and diels-alder reactions .

Result of Action

The result of Barium trifluoromethanesulfonate’s action is the production of other compounds, such as sodium trifluoromethanesulfonate, which finds application in organic synthesis as an efficient catalyst as well as a reactant in catalytic asymmetric Mannich-type reactions, and Diels-Alder reactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Barium trifluoromethanesulfonate. For instance, the compound is hygroscopic, meaning it absorbs moisture from the air, which can affect its stability . Additionally, the compound is sensitive to heat, decomposing when heated or dissolved to produce toxic trifluoromethanesulfonic acid gas .

Safety and Hazards

Barium trifluoromethanesulfonate is harmful if swallowed or inhaled . It causes skin irritation and serious eye irritation . Therefore, it is advised to avoid breathing dust, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Propiedades

IUPAC Name |

barium(2+);trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CHF3O3S.Ba/c2*2-1(3,4)8(5,6)7;/h2*(H,5,6,7);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXJURUJRANOYMX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2BaF6O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1493-13-6 (Parent) | |

| Record name | Barium trifluoromethanesulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002794607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9062645 | |

| Record name | Barium trifluoromethanesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Barium trifluoromethanesulfonate | |

CAS RN |

2794-60-7 | |

| Record name | Barium trifluoromethanesulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002794607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, barium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Barium trifluoromethanesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium trifluoromethanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is Barium Trifluoromethanesulfonate useful in preparing other trifluoromethanesulfonate salts?

A1: Barium Trifluoromethanesulfonate is commonly used to synthesize other metal trifluoromethanesulfonates, like alkali metal and silver trifluoromethanesulfonates. This is because barium readily precipitates out of solution as barium sulfate, simplifying the purification process. The reaction of Barium Trifluoromethanesulfonate with sodium sulfate exemplifies this: the resulting barium sulfate precipitates, leaving a solution of the desired sodium trifluoromethanesulfonate [].

Q2: How is Barium Trifluoromethanesulfonate typically prepared?

A2: A straightforward method involves reacting trifluoromethanesulfonic acid with barium carbonate in an aqueous solution []. This reaction yields the desired Barium Trifluoromethanesulfonate.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,5-Naphthalenedisulfonic acid, 3-[[2-(acetylamino)-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]azo]-](/img/structure/B1329402.png)